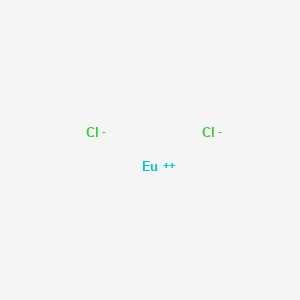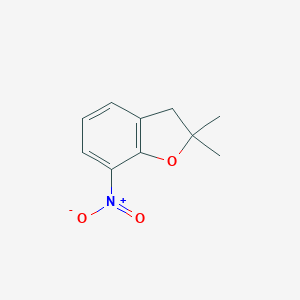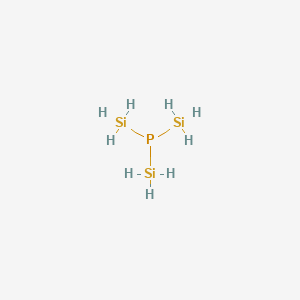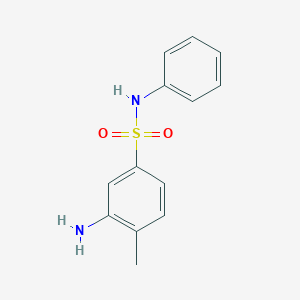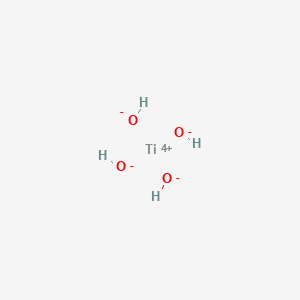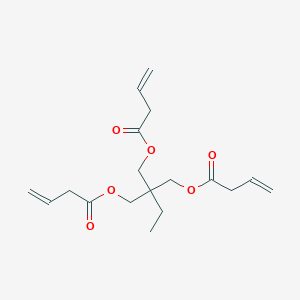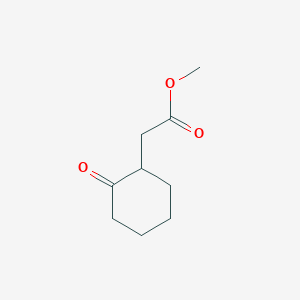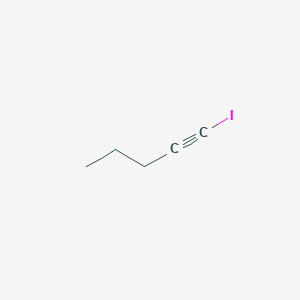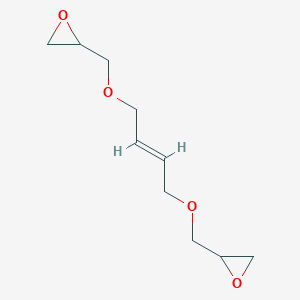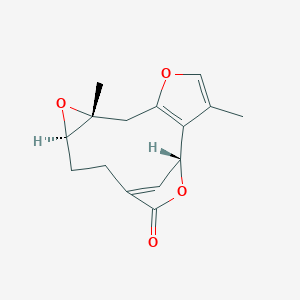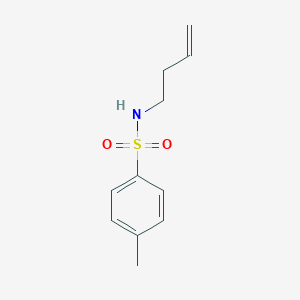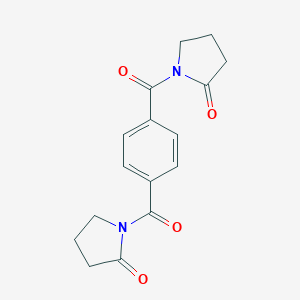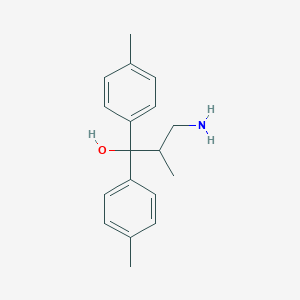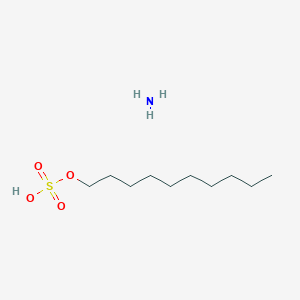
Ammonium decyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium decyl sulphate, also known as ADS, is a surfactant that is commonly used in various industries such as cosmetics, pharmaceuticals, and detergents. It is an anionic surfactant that is derived from the reaction of decyl alcohol with sulphuric acid. ADS is known for its excellent foaming properties, emulsifying abilities, and its ability to reduce surface tension.
Scientific Research Applications
Ammonium decyl sulphate has been extensively studied for its various applications in scientific research. It is commonly used as a surfactant in the preparation of nanoparticles, liposomes, and emulsions. This compound has been shown to stabilize nanoparticles and liposomes, which makes it an ideal surfactant for drug delivery systems. This compound has also been used in the preparation of microemulsions, which are used in the formulation of various pharmaceuticals.
Mechanism of Action
The mechanism of action of Ammonium decyl sulphate involves its ability to reduce surface tension and stabilize emulsions. This compound molecules have a hydrophobic tail and a hydrophilic head. The hydrophobic tail interacts with the nonpolar molecules, while the hydrophilic head interacts with the polar molecules. This interaction reduces the surface tension and stabilizes the emulsion.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and is generally considered safe for use in various industries. However, studies have shown that this compound can cause skin irritation and sensitization. This compound has also been shown to cause eye irritation and can be harmful if ingested.
Advantages and Limitations for Lab Experiments
Ammonium decyl sulphate has several advantages as a surfactant in lab experiments. It is readily available and is relatively inexpensive. This compound has excellent foaming properties and can be used as a detergent in lab experiments. However, this compound has some limitations. It can interfere with some analytical methods, and its use may require additional purification steps.
Future Directions
There are several future directions for the use of Ammonium decyl sulphate in scientific research. This compound can be used in the formulation of various drug delivery systems. Its ability to stabilize nanoparticles and liposomes makes it an ideal surfactant for drug delivery. This compound can also be used in the preparation of microemulsions, which can be used in the formulation of various pharmaceuticals. Additionally, this compound can be used in the preparation of various cosmetics and personal care products. Its excellent foaming properties make it an ideal ingredient in shampoos and body washes.
Conclusion:
In conclusion, this compound is a surfactant that is widely used in various industries. Its excellent foaming properties, emulsifying abilities, and ability to reduce surface tension make it an ideal ingredient in various formulations. This compound has been extensively studied for its applications in scientific research, and its use in drug delivery systems and the formulation of pharmaceuticals is promising. However, its use may require additional purification steps, and it can interfere with some analytical methods.
Synthesis Methods
The synthesis of Ammonium decyl sulphate involves the reaction of decyl alcohol with sulphuric acid. The reaction produces this compound and water as by-products. The process involves the addition of decyl alcohol to the sulphuric acid solution while maintaining a temperature of 60-70°C. The reaction is exothermic and produces heat. The reaction mixture is then neutralized with ammonia to obtain this compound.
properties
CAS RN |
13177-52-1 |
|---|---|
Molecular Formula |
C10H25NO4S |
Molecular Weight |
255.38 g/mol |
IUPAC Name |
azane;decyl hydrogen sulfate |
InChI |
InChI=1S/C10H22O4S.H3N/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;/h2-10H2,1H3,(H,11,12,13);1H3 |
InChI Key |
VPDKMELSVLIAOG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOS(=O)(=O)O.N |
Canonical SMILES |
CCCCCCCCCCOS(=O)(=O)O.N |
Other CAS RN |
13177-52-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



